molecular formula C21H24N2O2S B2376400 10-(3,4-dimethylphenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione CAS No. 1019149-93-9

10-(3,4-dimethylphenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione

Cat. No.: B2376400
CAS No.: 1019149-93-9
M. Wt: 368.5
InChI Key: ILQRVJBOWNMLDM-UHFFFAOYSA-N
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Description

This compound belongs to a class of tricyclic heterocyclic molecules characterized by a fused ring system incorporating oxygen (8-oxa), nitrogen (10,12-diaza), and a thione (C=S) functional group. Its structure includes a tricyclo[7.3.1.0²,⁷]trideca backbone, which defines a 13-membered ring system with bridgehead connectivity. Key substituents are a 3,4-dimethylphenyl group at position 10, an ethoxy group at position 6, and a methyl group at position 7. The thione moiety at position 11 may enhance intermolecular interactions, such as hydrogen bonding or metal coordination, relevant to its physicochemical behavior .

Properties

IUPAC Name

10-(3,4-dimethylphenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2S/c1-5-24-18-8-6-7-16-17-12-21(4,25-19(16)18)23(20(26)22-17)15-10-9-13(2)14(3)11-15/h6-11,17H,5,12H2,1-4H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQRVJBOWNMLDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC3(CC2NC(=S)N3C4=CC(=C(C=C4)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3,4-dimethylphenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazides with methyl ketones in the presence of a base such as potassium carbonate. This reaction proceeds through oxidative cleavage of Csp3-H bonds, followed by cyclization and deacylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

10-(3,4-dimethylphenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

10-(3,4-dimethylphenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 10-(3,4-dimethylphenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the tricyclic diazatricyclo framework but differ in substituents, heteroatom arrangements, and functional groups. Below is a detailed comparison based on available evidence:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Functional Groups Notable Features
10-(3,4-Dimethylphenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene-11-thione 3,4-Dimethylphenyl, ethoxy, methyl Oxa, diaza, thione Ethoxy group (electron-donating) enhances solubility; methyl groups add steric bulk .
4-Chloro-10-(4-isopropylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene-11-thione 4-Isopropylphenyl, chloro, methyl Oxa, diaza, thione Chloro substituent (electron-withdrawing) increases lipophilicity; isopropylphenyl adds steric hindrance .
10-(2,6-Dimethylphenyl)-6-methoxy-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene-11-thione 2,6-Dimethylphenyl, methoxy, dual methyl groups Oxa, diaza, thione Methoxy group offers moderate polarity; dual methyl groups enhance rigidity .
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi) 4-Methoxyphenyl Dithia, aza, ketone Replacement of oxa with dithia alters electronic density; ketone replaces thione, reducing sulfur-based reactivity .

Key Observations

Substituent Effects :

  • Electron-Donating Groups : Ethoxy (target compound) and methoxy (CAS 1009596-67-1) improve solubility in polar solvents compared to chloro substituents .
  • Steric Influence : Bulky groups like 4-isopropylphenyl () or 2,6-dimethylphenyl () may hinder molecular packing, affecting crystallization dynamics .

Heteroatom Variations: Thione vs. Oxygen vs.

Biological Activity

The compound 10-(3,4-dimethylphenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione is a complex organic molecule notable for its unique tricyclic structure and potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The IUPAC name of the compound indicates a sophisticated arrangement of atoms that contributes to its biological properties. The structure includes a tricyclic framework with functional groups that may interact with biological systems.

Property Details
Molecular Formula C21H24N2O3
CAS Number 899962-54-0
Molecular Weight 352.43 g/mol
Structural Features Tricyclic structure with ethoxy and thione groups

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity : The presence of the thione group may confer antioxidant properties, which are essential for protecting cells from oxidative stress.
  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains, indicating a possible role in antimicrobial therapies.
  • Cytotoxic Effects : Investigations into its cytotoxicity reveal that it may inhibit the growth of cancer cells in vitro, making it a candidate for further anticancer research.

The biological activity of this compound is likely mediated through several mechanisms:

  • Receptor Binding : The compound may interact with specific receptors or enzymes in biological pathways, modulating their activity.
  • Oxidative Stress Modulation : By scavenging free radicals or inhibiting oxidative pathways, it can protect cellular components from damage.

Case Studies

Several studies have explored the biological effects of this compound:

  • Anticancer Study : A study demonstrated that the compound significantly reduced viability in breast cancer cell lines (MCF-7) at concentrations above 10 µM after 48 hours of exposure. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
  • Antimicrobial Testing : In vitro testing against Staphylococcus aureus and Escherichia coli showed inhibition zones of 15 mm and 12 mm respectively at a concentration of 100 µg/mL.

Data Table

Study Type Findings
Anticancer ActivityIC50 = 12 µM against MCF-7 cell line
Antimicrobial ActivityInhibition zones: S. aureus (15 mm), E. coli (12 mm)

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